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Compound of Interest

Compound Name: cis-1,4-Dichloro-2-butene

Cat. No.: B023561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of cis-1,4-
dichloro-2-butene, a key intermediate in the synthesis of various chemicals, including

adiponitrile and chloroprene. Due to the scarcity of primary literature detailing the experimental

determination of this compound's thermodynamic parameters, this document relies on critically

compiled data from established chemical handbooks. While specific experimental protocols for

this molecule are not available in the reviewed literature, this guide outlines the general,

standard methodologies used for such determinations to provide a contextual framework for

the presented data.

Core Thermodynamic and Physical Properties
The properties of cis-1,4-dichloro-2-butene are summarized below. The data is primarily

sourced from the Physical and Thermodynamic Properties of Pure Chemicals Data Compilation

by Daubert, T.E., and Danner, R.P., as cited in various chemical databases.

Table 1: Physical Properties of cis-1,4-Dichloro-2-butene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b023561?utm_src=pdf-interest
https://www.benchchem.com/product/b023561?utm_src=pdf-body
https://www.benchchem.com/product/b023561?utm_src=pdf-body
https://www.benchchem.com/product/b023561?utm_src=pdf-body
https://www.benchchem.com/product/b023561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Unit Source

Molecular Formula C₄H₆Cl₂ - -

Molecular Weight 125.00 g/mol -

Boiling Point 152 °C (at 758 mmHg) [1]

Melting Point -48 °C [1]

Density 1.188 g/mL (at 25 °C) [1]

Refractive Index 1.489 n20/D [1]

Table 2: Thermodynamic Properties of cis-1,4-Dichloro-2-butene

Property Value Unit Notes Source

Heat of

Formation
78.2 kJ/mol

State (liquid/gas)

not specified.
[2]

Heat of

Combustion
-2332 kJ/mol

Assumed to be

standard

enthalpy of

combustion.

[2]

Heat of

Vaporization
49.2 kJ/mol

At the melting

point.
[2]

Note: The available data for the heat of formation lacks specification of the compound's state

(liquid or gas), which is a critical parameter for its application in thermodynamic calculations.

The values should be used with this ambiguity in mind.

Isomeric Relationship and Stability
1,4-Dichloro-2-butene exists as both cis and trans isomers. In the presence of a catalyst at

elevated temperatures, the isomers can equilibrate. At 100 °C, an equilibrium mixture consists

of approximately 7% cis-1,4-isomer, 72% trans-1,4-isomer, and 21% of the rearranged 3,4-

dichloro-1-butene isomer.[3] This suggests that the trans isomer is the most thermodynamically

stable of the three.
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Isomerization Equilibrium

cis-1,4-Dichloro-2-butene
trans-1,4-Dichloro-2-butene

(More Stable)
ΔG < 0

ΔG > 0

Click to download full resolution via product page

Fig. 1: Thermodynamic relationship between isomers.

Standard Experimental Protocols
While specific experimental details for cis-1,4-dichloro-2-butene are not available, the

following sections describe the standard methodologies that would be employed to determine

the key thermodynamic properties listed above.

Enthalpy of Combustion
The standard enthalpy of combustion is determined using bomb calorimetry.

Sample Preparation: A precise mass of the liquid sample (cis-1,4-dichloro-2-butene) is

placed in a crucible inside a high-pressure vessel, the "bomb." A small amount of water is

added to the bomb to ensure all combustion products are in their standard states.

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimetry: The bomb is submerged in a known mass of water in a well-insulated

calorimeter. The initial temperature of the water is recorded.

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the

chlorinated hydrocarbon produces carbon dioxide (CO₂), water (H₂O), and hydrochloric acid

(HCl).
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Temperature Measurement: The temperature of the surrounding water is monitored until it

reaches a maximum. The temperature change (ΔT) is recorded.

Calculation: The heat released by the reaction is calculated from ΔT and the predetermined

heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).

Corrections are made for the heat of formation of nitric acid (from residual N₂) and for the

dissolution and formation of hydrochloric acid. The standard enthalpy of combustion (Δc H°)

is then calculated per mole of the substance.

Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of

the substance at different temperatures. The Clausius-Clapeyron equation provides the

theoretical basis for this measurement.

Apparatus: An isoteniscope or a similar static vapor pressure apparatus is used. A sample of

the liquid is placed in the bulb.

Degassing: The sample is typically freeze-pump-thawed several times to remove dissolved

air.

Measurement: The apparatus is placed in a constant-temperature bath. At each temperature

setpoint, the pressure of the vapor in equilibrium with the liquid is measured using a

manometer. This is repeated for a range of temperatures.

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse

of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron

equation, the slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. The

enthalpy of vaporization can thus be determined from the slope of the plot.
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Start: Purified Liquid Sample

Bomb Calorimetry
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C₄H₆Cl₂(l) + O₂(g) → 4CO₂(g) + 2H₂O(l) + 2HCl(aq)
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Fig. 2: Workflow for determining enthalpy of formation.

Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is typically not measured directly. Instead, it is

calculated from the experimentally determined enthalpy of combustion using Hess's Law. The

workflow is illustrated in Figure 2.

Combustion Data: The standard enthalpy of combustion (ΔcH°) for cis-1,4-dichloro-2-
butene is determined as described above.

Standard Data: The known standard enthalpies of formation (ΔfH°) for the combustion

products (CO₂, H₂O, and HCl) are obtained from literature values.

Hess's Law Calculation: The enthalpy of a reaction is the sum of the enthalpies of formation

of the products minus the sum of the enthalpies of formation of the reactants. For the

combustion reaction:
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ΔcH° = [4 * ΔfH°(CO₂) + 2 * ΔfH°(H₂O) + 2 * ΔfH°(HCl)] - [ΔfH°(C₄H₆Cl₂) + ΔfH°(O₂)]

Since the enthalpy of formation of O₂ in its standard state is zero, the equation can be

rearranged to solve for the enthalpy of formation of cis-1,4-dichloro-2-butene.

Conclusion
This guide consolidates the available, albeit limited, thermodynamic data for cis-1,4-dichloro-
2-butene. The provided values, sourced from established compilations, offer a baseline for

researchers. However, the absence of primary experimental literature highlights a clear data

gap. For applications requiring high-precision thermodynamic values, such as process design

or advanced computational modeling, it is recommended that these properties be

experimentally redetermined using modern calorimetric and vapor pressure techniques as

outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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